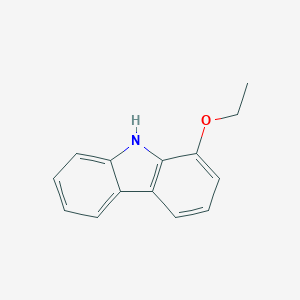

1-Ethoxy-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-16-13-9-5-7-11-10-6-3-4-8-12(10)15-14(11)13/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXYOSGWJXZWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553902 | |

| Record name | 1-Ethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115663-18-8 | |

| Record name | 1-Ethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethoxy 9h Carbazole and Its Analogues

Strategies for Alkoxy- and Other Ether-Substituted Carbazole (B46965) Synthesis

O-Alkylation and Ethereal Linkage Formation

The most direct method for synthesizing 1-ethoxy-9H-carbazole is through the O-alkylation of its precursor, 1-hydroxy-9H-carbazole. This transformation is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps: first, a base is used to deprotonate the hydroxyl group (-OH) on the carbazole ring, forming a more nucleophilic alkoxide ion. chemistnotes.com Second, this alkoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage. chemistnotes.commasterorganicchemistry.com

The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) are effective for deprotonation. libretexts.org Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often in polar aprotic solvents like acetonitrile (B52724) (CH₃CN), which facilitate the SN2 reaction. tandfonline.comepa.gov The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can enhance the reaction rate when using carbonate bases. tandfonline.com Microwave-assisted Williamson ether synthesis has also been shown to dramatically reduce reaction times and improve yields. sacredheart.edu

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 4-Hydroxycarbazole | Methyl 5-bromovalerate, K₂CO₃, Acetone | Methyl 5-((9H-carbazol-4-yl)oxy)pentanoate | - | epa.gov |

| N-isopropyl-4-hydroxycarbazole | 3-Bromopropan-1-ol, K₂CO₃, TBAI, CH₃CN, 80°C | 3-((9-Isopropyl-9H-carbazol-4-yl)oxy)propan-1-ol | - | tandfonline.com |

| 1-Hydroxy-2-acetylcarbazole | MeI, K₂CO₃, 0°C | 1-Methoxy-2-acetylcarbazole | - | clockss.org |

N-Functionalization and Derivatization in Carbazole Synthesis

Once the ethoxy group is in place, the nitrogen atom at the 9-position of the this compound can be further functionalized to create a wide array of analogues. This N-functionalization is a key step for tuning the electronic and biological properties of the molecule. thieme-connect.com The carbazole nitrogen has a pKa in the mid-teens, allowing for its deprotonation and subsequent reaction with electrophiles. phasetransfercatalysis.com

Several methods have been developed for the N-alkylation of carbazoles. Traditional methods often involve the use of alkyl halides with a strong base. thieme-connect.com More modern, catalytic approaches offer milder conditions and broader substrate compatibility. For instance, scandium(III) triflate has been used as a catalyst for the N-alkylation of carbazoles with alcohols, a green chemistry approach where water is the only byproduct. thieme-connect.comthieme-connect.com Phase-transfer catalysis (PTC) is another effective method, particularly for reactions involving bases like sodium hydroxide. phasetransfercatalysis.com Additionally, organocatalytic asymmetric methods have been developed to introduce chiral substituents at the nitrogen position with high enantioselectivity. nih.gov

| Carbazole Substrate | Alkylating Agent | Catalyst/Base | Conditions | Product Type | Reference |

| Carbazole | Benzylic Alcohols | Sc(OTf)₃ | CH₂Cl₂, 80°C | N-alkylated carbazole | thieme-connect.com |

| Carbazole | Alkyl Halides | K₂CO₃, TBAB | Microwave Irradiation | N-alkylated carbazole | tandfonline.com |

| Carbazole | aza-para-quinone methides | Chiral Phosphoric Acid | Mild Conditions | Asymmetric N-alkylated carbazole | nih.gov |

Catalytic Approaches for Carbazole Core Functionalization

Catalytic cross-coupling reactions are powerful tools for introducing carbon-based substituents onto the aromatic core of this compound, enabling the synthesis of complex and functionally diverse molecules.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. To utilize these reactions, a halogen atom (e.g., Br, I) must first be installed on the this compound core at a desired position.

The Suzuki-Miyaura coupling reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orgmdpi.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. libretexts.org For a 1-ethoxy-carbazole derivative, a bromo- or iodo-1-ethoxycarbazole could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) to form a new C-C bond. derpharmachemica.com This method is effective even for nitrogen-rich heterocycles with unprotected N-H groups. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is the most reliable way to introduce alkynyl moieties onto aromatic rings. A halogenated 1-ethoxycarbazole could be reacted with a terminal alkyne to produce a 1-ethoxy-alkynyl-carbazole derivative. researchgate.net These alkynyl-substituted carbazoles are valuable precursors for more complex structures and materials.

| Reaction | Substrates | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. | wikipedia.orgnih.gov |

| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; introduces alkyne functionality. | wikipedia.orgresearchgate.net |

Copper-Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond Formations

Copper-catalyzed reactions provide a complementary set of tools for functionalizing the carbazole nucleus, particularly for forming carbon-nitrogen bonds.

The Ullmann condensation or Ullmann-type coupling is a classic method for forming C-N bonds, typically involving the reaction of an amine (or its conjugate base) with an aryl halide in the presence of a copper catalyst. acs.org This reaction is particularly useful for the N-arylation of this compound, where the carbazole nitrogen acts as the nucleophile. Modern protocols allow this reaction to proceed under milder conditions using various ligands and bases. acs.orgnih.gov Visible light has also been used to promote Ullmann-type C-N coupling reactions at room temperature. nih.gov This strategy has been employed in the synthesis of biscarbazole alkaloids, where two carbazole units are linked via a C-N bond. rsc.org

Copper can also catalyze C-C bond formations. While palladium is more common for Sonogashira couplings, copper-catalyzed or copper/palladium-free Sonogashira-type reactions have been developed, offering alternative pathways for alkynylation. rsc.orgnih.gov

| Reaction Type | Substrates | Catalyst System | Bond Formed | Key Features | Reference |

| Ullmann C-N Coupling | Carbazole + Aryl Halide | CuCl or CuI, Ligand (e.g., 1-methyl-imidazole), Base | C-N | N-Arylation of the carbazole ring. | acs.orgnih.gov |

| Ullmann C-N Coupling | Carbazole + Aryl Iodide | CuI, Photocatalyst (e.g., Ir(ppy)₃) | C-N | Visible light-mediated, mild conditions. | nih.gov |

Cycloaddition and Annulation Strategies for Polycyclic Carbazole Systems

To construct larger, polycyclic aromatic systems fused to the carbazole core, cycloaddition and annulation reactions are employed. These strategies build new rings onto the existing framework, leading to complex, rigid, and often electronically active structures.

The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. researchgate.net A suitably functionalized carbazole derivative could serve as either the diene or the dienophile. For instance, a vinyl-substituted 1-ethoxycarbazole could act as a diene and react with a dienophile to build a new fused ring. Domino Diels-Alder reactions, where an initial reaction generates a reactive diene in situ that then undergoes cycloaddition, have been used to create polyfunctionalized carbazoles from simple indole (B1671886) precursors. beilstein-journals.orgbeilstein-journals.org

A more advanced strategy is the hexadehydro-Diels–Alder (HDDA) reaction . This cascade reaction involves a [4+2] cycloisomerization between a 1,3-diyne and a diynophile to generate a highly reactive benzyne (B1209423) intermediate, which is then trapped. acs.org This method allows for the de novo construction of a new benzene (B151609) ring fused to the carbazole skeleton, providing access to complex pyranocarbazole systems in a single step. scispace.com

Annulation strategies , which involve the formation of a new ring in a sequence of reactions, are also prevalent. Aryne annulation, for example, involves a [2+2] cycloaddition followed by cleavage and intramolecular addition to build fused carbazole systems under transition-metal-free conditions. figshare.comacs.org These methods are crucial for synthesizing the extended π-systems found in advanced materials.

| Strategy | Description | Precursors | Resulting System | Reference |

| Domino Diels-Alder | In situ generation of a 3-vinylindole diene followed by [4+2] cycloaddition and aromatization. | 3-(Indol-3-yl)maleimides + Chalcones | Polyfunctionalized carbazoles | beilstein-journals.orgbeilstein-journals.org |

| Hexadehydro-Diels-Alder (HDDA) | Cascade reaction of a diynamide substrate to form a carbazolyne intermediate, which is then trapped. | Diynamides | Fused polycyclic carbazoles (e.g., Pyranocarbazoles) | acs.orgscispace.com |

| Aryne Annulation | Aryne-mediated [2+2] cycloaddition, cleavage, and intramolecular Michael addition, followed by oxidation. | Indolyl β-ketonitrile + Aryne precursor | Fused benzo[b]carbazoles | figshare.comacs.org |

Sustainable Synthetic Methodologies in Carbazole Chemistry

The synthesis of carbazoles, a critical structural motif in pharmaceuticals and materials science, has traditionally relied on methods that often require harsh conditions and produce toxic byproducts. acs.org In response to growing environmental concerns, the field of green chemistry has spurred the development of sustainable synthetic methodologies for carbazole derivatives. These approaches prioritize the use of eco-friendly reagents, renewable energy sources, and efficient reaction designs to minimize waste and environmental impact. numberanalytics.comaip.org

A significant advancement is the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, a novel protocol utilizes Palladium on carbon (Pd/C) as a heterogeneous catalyst with molecular oxygen as the terminal oxidant for the intramolecular oxidative C–H/C–H coupling of diarylamines and triarylamines to form carbazoles. acs.org This method is notable for using pivalic acid as a ligand, acidic additive, and reaction medium, thereby avoiding the need for additional organic solvents. acs.org Another eco-friendly approach employs a recoverable palladium nanocatalyst supported on green biochar for the one-pot synthesis of carbazoles from anilines and 1,2-dihaloarenes under ligand-free conditions. mdpi.com

The use of alternative, environmentally benign solvents and catalysts is another cornerstone of sustainable carbazole synthesis. Annulation reactions have been successfully performed in bio-based green solvents like glycerol, with catalysts such as Scandium(III) triflate (Sc(OTf)₃) that can be recovered and reused. rsc.org Furthermore, visible light has been harnessed as a mild and green energy source for the synthesis of carbazoles through the intramolecular C-H amination of aryl sulfilimines, which are safer alternatives to potentially hazardous azide (B81097) precursors. nih.gov These methods avoid the need for transition-metal catalysts, high temperatures, or strong UV irradiation, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Sustainable Synthetic Methods for Carbazole Derivatives

| Methodology | Catalyst / Reagent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Pd/C, O₂, Pivalic Acid | Conventional Heating | Reusable catalyst, solventless potential, clean synthesis. | acs.org |

| Heterogeneous Nanocatalysis | PdNPs on biochar | Microwave Irradiation | Reusable catalyst, ligand-free, rapid reaction times, high yields. | mdpi.com |

| Microwave-Assisted Synthesis | Acetic Acid | Microwave Irradiation | Reduced reaction time, improved yield, minimal solvent use. | researchgate.netasianpubs.org |

| Green Solvent Annulation | Sc(OTf)₃ | Conventional Heating | Use of bio-based, reusable solvent (glycerol); reusable catalyst. | rsc.org |

| Visible-Light Induced Amination | Eosin Y (photocatalyst) | Visible Light | Transition-metal-free, mild conditions, use of safer nitrene precursors. | nih.gov |

Principles of Molecular Design for Targeted Synthesis

The molecular design of carbazole derivatives is a strategic process aimed at tailoring their chemical structures to achieve specific functions, whether for biological applications or advanced materials. rsc.orgnih.gov This involves the rational selection and placement of functional groups and structural motifs on the carbazole core to modulate properties such as electronic behavior, molecular flexibility, and intermolecular interactions. frontiersin.orgacs.org

In the realm of materials science, particularly for Organic Light-Emitting Diodes (OLEDs), the design principles focus on optimizing a suite of properties simultaneously. rsc.org These include high thermal stability, specific energy levels (HOMO/LUMO) for efficient charge injection, balanced charge carrier transport, and high photoluminescence quantum yields. rsc.orgacs.org A common strategy involves creating donor-acceptor (D-A) structures. For instance, carbazole can act as the electron-donating unit, while an electron-withdrawing unit, such as dibenzothiophene, is attached. rsc.org The properties of the final molecule can be fine-tuned by systematically varying the linking spacer between these units, for example, by using a biphenyl (B1667301) linker and adjusting the connection points (meta vs. para). rsc.org Computational methods like Density Functional Theory (DFT) are often employed to predict the electronic and optical properties of these designed molecules before their synthesis, guiding the selection of the most promising candidates. bohrium.comtandfonline.com

For biological applications, such as the development of new anticancer or antimicrobial agents, the design principles are different. Here, the focus is on maximizing the interaction with a specific biological target while minimizing toxicity to normal cells. tandfonline.com One approach is to introduce structural diversity and flexibility. Adding rotatable bonds, for instance by incorporating amide, hydrazide, or acylhydrazone linkers, can enhance the binding ability of the molecule to its target protein. frontiersin.org Structure-activity relationship (SAR) studies are crucial in this context. nih.gov They involve synthesizing a series of analogues with systematic structural modifications—such as introducing different substituents onto the carbazole ring—and evaluating their biological activity to identify key structural features responsible for potency and selectivity. tandfonline.com For example, in designing antimicrobial carbazoles, the introduction of a dihydrotriazine group was found to increase potency while reducing cytotoxicity. tandfonline.com

The carbazole framework also serves as a versatile scaffold for designing synthetic receptors capable of recognizing and binding specific ions or molecules. researchgate.net The rigid and planar structure of carbazole, combined with the ease of functionalization at various positions (e.g., N-9, C-1, C-3, C-6), allows for the precise spatial arrangement of binding sites, such as hydrogen-bond donors (amido groups) or chromophores. researchgate.net This enables the creation of highly selective sensors for anions like sulfate (B86663) or perrhenate. researchgate.net

Table 2: Design Strategies for Functional Carbazole Derivatives

| Target Application | Design Principle | Key Structural Modifications | Resulting Properties | Reference |

|---|---|---|---|---|

| OLED Host Materials | Energy Level Tuning | Donor-acceptor architecture (e.g., carbazole-dibenzothiophene). Variation of linking spacers. | Optimized charge transport, high triplet energy, thermal stability. | rsc.org |

| Anticancer Agents | Enhanced Target Binding | Introduction of flexible linkers (amides, hydrazones). Diverse pharmacophores. | Improved binding affinity to receptor proteins, increased cytotoxicity to cancer cells. | nih.govfrontiersin.org |

| Antimicrobial Agents | SAR-Guided Optimization | Systematic substitution on the carbazole ring (e.g., with dihydrotriazine). | Potent and selective inhibition of microbial growth, reduced toxicity. | tandfonline.com |

| Synthetic Receptors | Preorganized Binding Sites | Functionalization with amido or imino groups at specific positions. | Selective binding of target anions or neutral molecules. | researchgate.net |

| Afterglow Materials | Control of Photophysics | Introduction of highly twisted conformations and specific heteroatoms. | Enhanced spin-orbit coupling, room temperature phosphorescence (RTP). | acs.org |

Compound Index

Comprehensive Spectroscopic Characterization and Structural Analysis of 1 Ethoxy 9h Carbazole

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and characterizing the bonding framework of a molecule. These methods are complementary, providing a more complete picture of the molecular vibrations.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 1-Ethoxy-9H-carbazole, the spectrum is dominated by vibrations originating from the carbazole (B46965) core, the N-H bond, and the appended ethoxy substituent.

The key vibrational modes expected for this compound are detailed below. The N-H stretching vibration of the secondary amine within the pyrrole (B145914) ring of the carbazole nucleus is anticipated to produce a distinct, sharp band around 3400-3420 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations from the benzene (B151609) rings typically appear at wavenumbers above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region uobaghdad.edu.iq. In contrast, the aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the ethoxy substituent are expected to absorb below 3000 cm⁻¹, generally in the 2850-2980 cm⁻¹ range.

The carbazole skeleton gives rise to characteristic C=C stretching vibrations within the aromatic rings, which are expected to appear as a series of bands in the 1450-1620 cm⁻¹ region. A crucial feature for confirming the presence of the ethoxy group is the C-O-C stretching vibration. Ethers typically show strong bands corresponding to asymmetric and symmetric C-O-C stretching. For an aryl-alkyl ether like this compound, a strong, characteristic asymmetric C-O-C stretch is expected around 1220-1270 cm⁻¹, with a symmetric stretch appearing near 1020-1075 cm⁻¹.

Interactive Data Table: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Pyrrole) | 3400 - 3420 | Medium, Sharp |

| C-H Stretch | Aromatic | 3050 - 3150 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2980 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium to Strong (multiple bands) |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1220 - 1270 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium |

| C-H Out-of-Plane Bend | Aromatic | 740 - 870 | Strong |

Raman spectroscopy provides information complementary to FT-IR. It detects molecular vibrations that involve a change in the polarizability of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels at characterizing symmetric, non-polar bonds and the skeletal vibrations of aromatic systems.

For this compound, the symmetric "breathing" modes of the aromatic rings, which involve the concerted expansion and contraction of the C=C bonds, are expected to be particularly strong in the Raman spectrum. These typically appear in the 1000-1600 cm⁻¹ region. The C-C stretching vibrations within the ethoxy group and the symmetric C-O-C stretch would also be Raman active. A key advantage of Raman spectroscopy is that water is a very weak scatterer, allowing spectra to be obtained in aqueous media without significant interference, a feature less relevant for this specific compound but important in broader chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ethoxy group is an electron-donating group, which increases the electron density at the ortho and para positions of the aromatic ring it is attached to. This increased shielding causes the corresponding ¹H and ¹³C nuclei to resonate at a lower chemical shift (upfield).

¹H NMR Spectrum Prediction:

Ethoxy Group: A quartet corresponding to the two methylene protons (-O-CH₂ -CH₃) is expected around δ 4.1-4.2 ppm, coupled to the three methyl protons. The methyl protons (-O-CH₂-CH₃ ) will appear as a triplet around δ 1.4-1.5 ppm.

Aromatic Protons: Seven protons attached to the carbazole core are expected. The H2 and H4 protons, being ortho and para to the electron-donating ethoxy group, will be shifted upfield compared to their positions in unsubstituted carbazole. The H8 proton, located near the ethoxy group, may experience a through-space deshielding effect. The remaining protons (H3, H5, H6, H7) will resonate in the typical aromatic region, showing complex coupling patterns.

Amine Proton: The N-H proton is expected to appear as a broad singlet, typically in the δ 8.0-8.5 ppm region, although its position can be highly dependent on solvent and concentration.

¹³C NMR Spectrum Prediction:

Ethoxy Group: The methylene carbon (-O-CH₂ -CH₃) is predicted to resonate around δ 63-64 ppm, while the methyl carbon (-O-CH₂-CH₃ ) will be found further upfield, around δ 14-15 ppm.

Aromatic Carbons: Twelve carbon signals are expected. The C1 carbon, directly attached to the oxygen, will be significantly deshielded, appearing far downfield (δ ~150-155 ppm). The ortho (C2) and para (C4a, C9a) carbons will be shielded (shifted upfield) due to the electron-donating effect of the ethoxy group. The remaining eight carbons of the carbazole framework will appear in the δ 110-140 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -O-CH₂ -CH₃ | ~ 4.15 (quartet) | ~ 63.5 |

| -O-CH₂-CH₃ | ~ 1.48 (triplet) | ~ 14.8 |

| NH | ~ 8.1 (broad singlet) | - |

| C1 | - | ~ 152.0 |

| C2 | ~ 6.8 - 7.0 | ~ 112.0 |

| C3 | ~ 7.2 - 7.4 | ~ 121.0 |

| C4 | ~ 7.9 - 8.1 | ~ 120.0 |

| C4a | - | ~ 123.0 |

| C4b | - | ~ 124.0 |

| C5 | ~ 7.4 - 7.6 | ~ 126.0 |

| C6 | ~ 7.1 - 7.3 | ~ 120.5 |

| C7 | ~ 7.3 - 7.5 | ~ 119.0 |

| C8 | ~ 7.5 - 7.7 | ~ 111.0 |

| C8a | - | ~ 138.0 |

| C9a | - | ~ 139.5 |

Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguous structural assignment. For this compound, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to trace the connectivity of protons within each aromatic ring and confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY experiment could show a spatial correlation between the methylene protons of the ethoxy group and the H2 and H8 protons on the carbazole ring, confirming the local geometry.

Electronic and Photophysical Spectroscopic Investigations

The electronic properties of this compound are governed by the extended π-conjugated system of the carbazole core. UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic transitions within the molecule.

Carbazole and its derivatives are well-known for their strong absorption in the UV region and their characteristic fluorescence, making them valuable fluorophores and components in optoelectronic materials researchgate.netrsc.org. The absorption spectrum is expected to show intense bands corresponding to π-π* transitions within the aromatic system. Compared to unsubstituted 9H-carbazole, the presence of the electron-donating ethoxy group at the C1 position is expected to cause a bathochromic (red) shift in the absorption and emission maxima nih.gov. This shift occurs because the ethoxy group raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

The fluorescence spectrum is also expected to be red-shifted. Substituted carbazoles often exhibit high fluorescence quantum yields, and the introduction of an alkoxy group can further enhance these emissive properties nih.govnih.gov. The specific emission wavelength and intensity would be influenced by solvent polarity, a phenomenon known as solvatochromism, which is common in carbazole derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For carbazole and its derivatives, the absorption spectrum is characterized by distinct bands arising from π→π* transitions within the aromatic system.

The parent carbazole molecule typically exhibits strong absorption bands in the UV region. The absorption spectra for carbazole derivatives generally show two main electronic transition bands. emu.edu.tr For instance, studies on 2,7-dibromo-N-dodecyl carbazole show a high-energy S0→S2 transition around 240 nm and a lower-energy π→π* electronic transition at approximately 303 nm. emu.edu.tr The position and intensity of these bands are sensitive to the nature and position of substituents on the carbazole ring.

For this compound, the carbazole core acts as the primary chromophore. The introduction of an electron-donating ethoxy (-OCH2CH3) group at the C-1 position is expected to influence the electronic transitions. Generally, auxochromes like alkoxy groups cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system through resonance. Therefore, the π→π* transition for this compound would be expected at a slightly longer wavelength compared to unsubstituted carbazole. Adjacent peaks observed in some carbazole derivatives between 325-345 nm are attributed to n-π* electronic transitions, which arise from the presence of lone pairs on nitrogen atoms. researchgate.net

| Transition Type | Expected λmax (nm) | Origin |

|---|---|---|

| π→π | ~300-330 | Electronic transition within the carbazole aromatic system. |

| n→π | ~330-350 | Transition involving lone pair electrons on the nitrogen atom. |

Photoluminescence and Fluorescence Spectroscopy for Emission Properties

Photoluminescence and fluorescence spectroscopy provide insights into the emissive properties of a molecule after it absorbs light. Carbazole and its derivatives are well-known for their fluorescent properties, making them excellent candidates for applications in OLEDs. emu.edu.tr

The parent carbazole is a fluorescent compound with a characteristic emission spectrum. aatbio.com In ethanol, it has an excitation peak at 323 nm and an emission peak at 351 nm. aatbio.comaatbio.com The fluorescence behavior is highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. For many carbazole-based fluorophores, intense blue fluorescence is observed, which can be attributed to the local excited-state emission. nih.gov

In this compound, the ethoxy group is expected to modulate the emission properties. Electron-donating groups often enhance fluorescence intensity and can cause a shift in the emission wavelength. The specific position of the substituent is crucial; for example, 1-hydroxycarbazole has been shown to be a useful fluorescent sensor. nih.gov It is plausible that this compound would exhibit strong fluorescence, likely in the violet-blue region of the spectrum. Some carbazole derivatives also exhibit dual-exponential decay behavior, indicating the presence of more than one excited state, and can form excimers, which are excited-state dimers that emit at longer wavelengths. emu.edu.trnih.gov

| Property | Expected Value/Characteristic | Notes |

|---|---|---|

| Excitation λmax | ~320-340 nm | Influenced by the ethoxy substituent. |

| Emission λmax | ~350-380 nm | Likely in the violet-blue region; subject to solvent effects. |

| Quantum Yield | Moderate to High | Carbazole derivatives are typically efficient emitters. |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited states, including their lifetimes and decay pathways. For carbazole derivatives, these studies reveal processes such as internal conversion (IC), intersystem crossing (ISC) to the triplet state, and energy transfer.

Studies on carbazole (Cz) and its derivatives using femtosecond and nanosecond transient absorption spectroscopy show that upon photoexcitation, an initially prepared higher singlet state (Sx) rapidly decays to the first excited singlet state (S1) via internal conversion on a sub-picosecond timescale. mdpi.com The S1 state of carbazole has a lifetime of about 13–15 nanoseconds in deaerated solutions and can decay further through fluorescence or intersystem crossing to the triplet state (T1). mdpi.commdpi.com The T1 state has a much longer lifetime, typically in the microsecond regime. mdpi.com

For this compound, similar excited-state dynamics are expected. The lifetime of the S1 state and the efficiency of intersystem crossing would be influenced by the ethoxy group. These parameters are critical for applications in technologies like thermally activated delayed fluorescence (TADF) in OLEDs, where the energy gap between the S1 and T1 states is a key factor. chemrxiv.org Transient absorption spectra would likely show a ground state bleach corresponding to the initial absorption, followed by broad excited-state absorption features that evolve over time as the S1 state decays and the T1 state is populated. mdpi.comresearchgate.net

| Excited State | Typical Lifetime | Decay Pathways |

|---|---|---|

| S1 (First Excited Singlet) | 10-20 ns | Fluorescence, Internal Conversion, Intersystem Crossing (ISC). |

| T1 (First Triplet State) | several μs | Phosphorescence, Non-radiative decay. |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C14H13NO), the molecular weight is approximately 211.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 211.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For carbazole derivatives, the tricyclic ring system is relatively stable, so fragmentation often involves the substituents. The fragmentation of this compound would likely proceed through several key pathways:

Loss of an ethyl radical: Cleavage of the O-CH2 bond could lead to the loss of an ethyl radical (•CH2CH3, 29 Da), resulting in a fragment ion at m/z 182.

Loss of ethylene (B1197577): A common fragmentation pathway for ethers is the loss of an alkene via a rearrangement, in this case, ethylene (CH2=CH2, 28 Da), which would produce a fragment ion corresponding to 1-hydroxy-9H-carbazole at m/z 183.

Alpha-cleavage: Cleavage of the C-C bond next to the oxygen atom (alpha to the oxygen) is a characteristic fragmentation for ethers. miamioh.edu This could lead to the loss of a methyl radical (•CH3, 15 Da) from the ethyl group, forming an ion at m/z 196.

The stable carbazole ring itself would likely remain intact, meaning fragments corresponding to the carbazole core would be prominent.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 211 | [M]+• (Molecular Ion) | - |

| 196 | [M - CH3]+ | •CH3 (Methyl radical) |

| 183 | [M - C2H4]+• | C2H4 (Ethylene) |

| 182 | [M - C2H5]+ | •C2H5 (Ethyl radical) |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.

| Parameter | Description | Reference (Carbazole) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | Pnma |

| Molecular Planarity | Deviation of the carbazole core from a flat plane. | Nearly planar |

| Intermolecular Interactions | Forces holding molecules together in the crystal. | N-H···π bonds, van der Waals forces |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbazole |

| 2,7-dibromo-N-dodecyl carbazole |

| 1-hydroxy-9H-carbazole |

Advanced Computational and Theoretical Studies on 1 Ethoxy 9h Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, these calculations provide fundamental insights into their behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For carbazole derivatives, the planarity of the carbazole ring system is a key feature, though substituents can introduce torsional angles and different spatial arrangements.

In a typical study, the initial structure of a molecule like 1-Ethoxy-9H-carbazole would be built and then optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the rotational freedom of the ethoxy group at the 1-position, identifying the most stable rotamer and the energy barriers between different conformations. This is crucial as the conformation can significantly influence the molecule's electronic properties and its interactions with its environment.

Prediction of Electronic Band Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties.

For carbazole derivatives, the HOMO is typically delocalized over the electron-rich carbazole ring system, while the distribution of the LUMO can be influenced by the nature and position of substituents. The introduction of an electron-donating ethoxy group at the 1-position would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted carbazole. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Carbazole Derivative (Note: This table is a hypothetical example to illustrate the format and type of data, as specific data for this compound is unavailable.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Simulation of Spectroscopic Properties (IR, UV-Vis, NMR) and Comparison with Experimental Data

Computational methods are invaluable for interpreting experimental spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR spectra to assign specific vibrational modes (e.g., N-H stretch, C-O stretch, aromatic C-H bends) to the observed absorption bands.

UV-Vis Spectroscopy: TD-DFT is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can be compared to experimental UV-Vis spectra to understand the nature of the electronic transitions (e.g., π→π* transitions within the carbazole ring).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental data helps in the definitive assignment of signals and confirms the molecular structure.

Quantum Chemical Descriptors of Reactivity and Stability

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., around the oxygen atom of the ethoxy group).

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., around the acidic N-H proton).

Green: Regions of neutral potential.

For this compound, an MEP surface would likely show a negative potential around the oxygen atom and a positive potential near the hydrogen atom of the N-H group, highlighting the key sites for intermolecular interactions.

Hardness, Chemical Potential, and Electrophilicity Indices

These global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These indices are crucial for comparing the reactivity of different carbazole derivatives and predicting their behavior in chemical reactions.

Table 2: Illustrative Quantum Chemical Descriptors for a Generic Carbazole Derivative (Note: This table is a hypothetical example to illustrate the format and type of data, as specific data for this compound is unavailable.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.65 |

| Chemical Hardness (η) | 1.85 |

| Electrophilicity Index (ω) | 3.61 |

While the specific computational data for this compound remains elusive in the current body of scientific literature, the established methodologies described provide a robust framework for any future theoretical investigations of this compound. Such studies would be instrumental in elucidating its properties and unlocking its potential for various applications.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, orbital interactions, and stability. In the context of carbazole derivatives, NBO analysis helps in understanding the delocalization of electrons across the aromatic system and the influence of substituents on the electronic structure.

NBO analysis can quantify the stabilization energy associated with these delocalization interactions. The key interactions would involve the donation of electron density from the oxygen lone pair (n_O) to the antibonding π* orbitals of the carbazole ring. This interaction would be expected to enhance the stability of the molecule. Computational studies on similar substituted carbazoles have shown that such donor-acceptor interactions are crucial in determining their electronic properties and reactivity. researchgate.net

A hypothetical NBO analysis for this compound would likely show significant stabilization energies arising from the delocalization of the oxygen lone pair into the carbazole π-system. This would be reflected in the occupancy of the relevant bonding and antibonding orbitals and the calculated second-order perturbation theory energies.

Table 1: Hypothetical Key NBO Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP (O) | π* (C1-C2) | High |

| LP (O) | π* (C9a-C4a) | Moderate |

| π (C1-C2) | π* (C3-C4) | High |

| π (N5) | π* (C4-C4a) | High |

Note: This table is illustrative and based on general principles of NBO analysis on substituted aromatic systems. Actual values would require specific quantum chemical calculations.

Mechanistic and Kinetic Studies of Chemical Transformations

Computational chemistry provides indispensable tools for elucidating the mechanisms and kinetics of chemical reactions. For carbazole and its derivatives, these studies often focus on oxidation, which is a key process in their environmental degradation and metabolism.

Theoretical studies on the atmospheric oxidation of carbazole initiated by hydroxyl (•OH) radicals have been performed using density functional theory (DFT). These studies reveal that the reaction can proceed through several pathways, including OH addition to the aromatic rings and hydrogen abstraction from the N-H or C-H bonds. bohrium.commdpi.com For this compound, the presence of the ethoxy group would introduce additional complexities and potential reaction sites.

The primary reaction pathways for the atmospheric oxidation of carbazole are initiated by the addition of an •OH radical to the carbon atoms of the benzene (B151609) rings or by H-atom abstraction from the N-H group. mdpi.com The addition of •OH to the C1 position is one of the favorable pathways for the parent carbazole. mdpi.com In this compound, the C1 position is substituted, which would likely lead to a preference for •OH addition at other positions of the substituted ring, influenced by the electron-donating nature of the ethoxy group. Hydrogen abstraction from the N-H bond is also a significant reaction channel. bohrium.commdpi.com

Computational modeling allows for the localization of transition states for each elementary reaction step. The calculated energies of these transition states are crucial for determining the feasibility and preferred pathways of the reaction. For the oxidation of carbazole, the transition states for •OH addition and H-abstraction have been characterized, providing a detailed picture of the potential energy surface of the reaction. researchgate.net

Once the potential energy surface, including the energies of reactants, transition states, and products, is mapped out, theoretical kinetics methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate reaction rate constants.

For this compound, the ethoxy group would likely alter these rate constants. The electron-donating effect of the ethoxy group could activate the substituted benzene ring towards electrophilic attack by the •OH radical, potentially increasing the rate of addition reactions at the ortho and para positions. Conversely, steric hindrance from the ethoxy group might disfavor addition at the C1 position.

Table 2: Calculated Rate Constants for the Reaction of Carbazole with •OH at 298 K mdpi.com

| Reaction Channel | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| H-abstraction from N-H | 3.70 x 10⁻¹² |

| OH addition to C1 | 1.23 x 10⁻¹² |

| Overall Rate Constant | 6.52 x 10⁻¹² |

Computational modeling is instrumental in predicting the environmental fate of organic pollutants. For carbazole, a known environmental contaminant, theoretical studies have detailed its atmospheric degradation mechanism initiated by •OH radicals. bohrium.commdpi.com The initial reactions lead to the formation of various intermediates, which can then undergo further reactions with atmospheric oxidants like O₂ and NOₓ. researchgate.net

The primary products of carbazole oxidation are predicted to be hydroxycarbazoles, carbazolequinones, and other oxygenated species. mdpi.com The specific distribution of these products depends on the relative rates of the different initial reaction pathways.

For this compound, a similar degradation mechanism is expected, but the presence of the ethoxy group will influence the product distribution. Oxidation could also occur on the ethoxy group itself, leading to a different set of degradation products. The increased electron density in the substituted ring would likely make it more susceptible to oxidation, potentially leading to a shorter atmospheric lifetime compared to the parent carbazole.

Computational Approaches to Structure-Property Relationships

Computational methods are widely used to establish relationships between the molecular structure of a compound and its physical, chemical, and biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of such approaches.

For carbazole derivatives, QSAR studies have been conducted to correlate their chemical structures with various biological activities, such as anticancer and antimicrobial properties. nih.govmdpi.com These studies typically involve calculating a set of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

In the context of this compound, a QSAR or QSPR study would involve calculating descriptors such as:

Electronic descriptors: Dipole moment, HOMO-LUMO gap, partial charges on atoms.

Steric descriptors: Molecular volume, surface area, ovality.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

A study on carbazole derivatives containing chalcone analogues found that the octanol-water partition coefficient was a key parameter influencing their cytotoxic activities, highlighting the importance of lipophilicity. nih.gov For this compound, the ethoxy group would increase its lipophilicity compared to the parent carbazole, which could have implications for its biological activity and environmental distribution.

Table 3: Commonly Used Molecular Descriptors in QSAR/QSPR Studies of Carbazole Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

| Steric | Molecular Weight, Molar Volume, Surface Area |

| Topological | Wiener Index, Randic Index |

| Hydrophobic | LogP |

By developing QSAR/QSPR models, it is possible to predict the properties of new, unsynthesized carbazole derivatives, thereby guiding the design of molecules with desired characteristics.

Based on a thorough review of available scientific literature, there is insufficient specific data regarding the compound "this compound" to generate the detailed article as requested in the provided outline. Research and experimental findings concerning its specific role and performance in OLEDs, OPVs, DSSCs, its charge transport characteristics, luminescent properties, and intramolecular charge transfer phenomena are not present in the public domain.

Therefore, this request cannot be fulfilled while adhering to the strict constraints of focusing solely on "this compound" and providing detailed, scientifically accurate research findings and data tables for each specified subsection. Writing the article would require generalizing from other carbazole derivatives, which would violate the explicit instructions provided.

Applications of Carbazole Derivatives in Advanced Materials and Optoelectronics Research

Exploration of Non-linear Optical (NLO) Properties

Chemical Sensing and Sensor Platform Development

Carbazole-based compounds are frequently utilized in the development of chemical sensors due to their fluorescent properties, which can be modulated by the presence of specific analytes. The design of such sensors often involves functionalizing the carbazole (B46965) core with receptor units that can selectively bind to target ions or molecules, leading to a detectable change in the fluorescence signal. While research has been conducted on various carbazole derivatives for sensing applications, including the detection of metal ions and anions, there is a lack of specific studies detailing the use of 1-Ethoxy-9H-carbazole as a chemical sensor or in the development of sensor platforms.

Supramolecular Chemistry and Advanced Self-Assembled Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized self-assembled systems. Carbazole derivatives are of interest in this field due to their planar structure and potential for π-π stacking interactions, which can drive the formation of supramolecular architectures. These self-assembled systems can have applications in areas such as organic electronics and nanomaterials. While the broader class of carbazole-containing molecules has been explored in supramolecular chemistry, specific research on the role of this compound in forming advanced self-assembled systems is not prominent in the available scientific literature.

Future Research Directions and Unexplored Avenues for 1 Ethoxy 9h Carbazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of functionalized carbazoles has been a subject of intense research, with numerous methods developed to control regioselectivity. oregonstate.educhim.it Traditional methods often result in mixtures of isomers, necessitating complex purification steps. oregonstate.edu Future research on 1-Ethoxy-9H-carbazole will likely focus on developing novel synthetic routes that offer high efficiency and precise control over the substitution pattern.

Key areas for exploration include:

Transition Metal-Catalyzed C-H Functionalization : Recent advancements in C-H activation offer a direct and atom-economical approach to functionalizing the carbazole (B46965) core. chim.it Future strategies could involve directing group-assisted C-H activation to selectively introduce the ethoxy group at the C1 position, thereby avoiding multi-step syntheses.

One-Pot Cascade Reactions : The development of one-pot syntheses, starting from readily available precursors like indoles and ketones, presents an efficient pathway to construct the carbazole skeleton. acs.org Adapting these cascade reactions to incorporate the ethoxy substituent at the desired position would significantly enhance synthetic efficiency. acs.org

Palladium-Catalyzed Tandem Reactions : Microwave-assisted palladium-catalyzed tandem reactions have shown promise for the rapid synthesis of 9H-carbazoles from inexpensive starting materials. organic-chemistry.org This approach, which combines amination and direct arylation, could be optimized for the synthesis of 1-alkoxy-substituted carbazoles, offering benefits such as reduced reaction times and improved yields. organic-chemistry.org

Lewis Acid-Mediated Annulation : Innovative cascade annulation methods enabled by Lewis acid catalysts are emerging as a powerful tool for constructing highly functionalized carbazoles. rsc.org Exploring these methods could lead to regioselective pathways for the synthesis of this compound. rsc.org

The table below summarizes potential advanced synthetic methods applicable to this compound.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| C-H Functionalization | High atom economy, reduced number of steps | Directing group design and removal, regioselectivity control |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions for multiple steps |

| Microwave-Assisted Pd-Catalysis | Rapid synthesis, high yields | Catalyst stability and recovery, substrate scope |

| Lewis Acid-Mediated Annulation | Access to highly functionalized products | Catalyst selection, control of reaction pathways |

Integration of Advanced Characterization Techniques for Multiscale Analysis

A thorough understanding of the structure-property relationships in this compound is crucial for its application in advanced materials. Future research should integrate a suite of advanced characterization techniques to probe its properties from the molecular to the macroscopic scale.

Prospective characterization studies include:

Spectroscopic and Electrochemical Analysis : Techniques such as UV-vis absorption, fluorescence spectroscopy, and cyclic voltammetry will be fundamental in determining the optical and electronic properties, including the HOMO/LUMO energy levels. nih.govacs.org These studies are essential for assessing its potential in optoelectronic devices. nih.gov

Ultrafast Spectroscopy : Femtosecond transient absorption spectroscopy can provide insights into the excited-state dynamics of this compound. acs.org Understanding processes like intramolecular charge transfer (ICT) and intersystem crossing is critical for applications in OLEDs and photovoltaics. acs.org

X-ray Diffraction (XRD) : Single-crystal XRD analysis will be vital for unambiguously determining the molecular structure and understanding the intermolecular packing in the solid state. mdpi.com This information is crucial for predicting charge transport properties in thin films.

Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be necessary to evaluate the thermal stability and glass transition temperature, which are critical parameters for materials used in electronic devices that operate at elevated temperatures. researchgate.net

Evolution of Predictive Computational Models for Complex Carbazole Systems

Computational modeling has become an indispensable tool in materials science for predicting molecular properties and guiding the design of new functional materials. The evolution of more sophisticated and accurate computational models will be a key research direction for understanding and harnessing the potential of this compound.

Future computational efforts should focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) : These methods will continue to be essential for calculating the optimized geometry, electronic structure (HOMO/LUMO distributions), and photophysical properties of this compound. acs.orgtandfonline.comnih.gov Such calculations can predict absorption and emission spectra, helping to rationalize experimental findings. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can be employed to study the morphology and intermolecular interactions in thin films of this compound. This is particularly important for understanding how molecular packing influences charge transport in organic electronic devices.

Quantitative Structure-Activity Relationship (QSAR) : For potential biological applications, QSAR models can be developed to predict the activity of this compound and its derivatives, guiding the synthesis of compounds with enhanced therapeutic properties.

Machine Learning (ML) Models : Integrating machine learning with computational chemistry can accelerate the discovery of new carbazole derivatives with desired properties. ML models can be trained on existing experimental and computational data to predict the properties of novel, yet-to-be-synthesized compounds.

The following table outlines the application of various computational models to the study of this compound.

| Computational Model | Predicted Properties | Relevance |

| DFT/TD-DFT | Electronic structure, absorption/emission spectra, charge distribution | Guiding material design for optoelectronics |

| Molecular Dynamics | Thin-film morphology, molecular packing, transport properties | Predicting performance in electronic devices |

| QSAR | Biological activity, toxicity | Accelerating drug discovery efforts |

| Machine Learning | High-throughput screening of properties | Rapid identification of promising new derivatives |

Exploration of New Functional Materials and Device Architectures

Carbazole-based materials are widely utilized in organic electronics due to their excellent hole-transporting properties, thermal stability, and tunable electronic structure. mdpi.commdpi.com The introduction of an ethoxy group at the C1 position of the carbazole core can modulate these properties, opening up avenues for new functional materials and device architectures.

Unexplored applications for this compound include:

Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives are extensively used as host materials for phosphorescent emitters and as hole-transporting layers in OLEDs. mdpi.commdpi.com The specific substitution pattern of this compound could lead to materials with high triplet energy and good charge-carrier mobility, making them suitable for highly efficient deep-blue or white OLEDs. nih.gov

Perovskite Solar Cells (PSCs) : Carbazole-based compounds are emerging as promising hole-transporting materials (HTMs) in PSCs, offering a cost-effective alternative to the commonly used spiro-OMeTAD. mdpi.comrsc.orgresearchgate.net The properties of this compound should be investigated to assess its potential for enhancing the efficiency and stability of PSCs. springerprofessional.de

Organic Photovoltaics (OPVs) : Polymers and small molecules based on 2,7-disubstituted carbazoles have been successful as electron-donating materials in OPVs. rsc.org The unique electronic properties imparted by the 1-ethoxy group could be exploited in the design of novel donor or acceptor materials for high-performance OPVs.

Sensors and Bioimaging : The inherent fluorescence of the carbazole moiety can be harnessed for the development of chemical sensors and bioimaging agents. nih.gov The ethoxy group can be further functionalized to introduce specific recognition sites for detecting various analytes or for targeted cellular imaging.

Q & A

Q. What are the standard synthetic routes for preparing 1-Ethoxy-9H-carbazole, and how are reaction conditions optimized?

- Methodological Answer : this compound (C₁₄H₁₃NO, CAS 115663-18-8) is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting carbazole derivatives with ethylating agents (e.g., ethyl halides or tosylates) under alkaline conditions. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~135°C) facilitates ethoxy group introduction . Yield optimization requires controlled stoichiometry, inert atmosphere, and post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is advised .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxy group at position 1) and aromatic proton environments. Deuterated solvents (CDCl₃ or DMSO-d₆) are standard .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and packing. SHELX programs are widely used for structure refinement, particularly for analyzing bond lengths and angles in carbazole derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) in cool, dry, ventilated areas. Avoid ignition sources due to potential electrostatic discharge .

- Spill Management : Contain spills with non-reactive absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in optoelectronic materials, and what experimental designs validate its performance?

- Methodological Answer : The ethoxy group enhances solubility and modulates electronic properties, making it suitable for organic light-emitting diodes (OLEDs) or hole-transport layers. Researchers synthesize copolymers (e.g., with thiophene or EDOT) via electropolymerization on conductive substrates (glassy carbon electrodes). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) assess charge-transfer efficiency and bandgap tuning . Device performance is validated using luminance efficiency tests and atomic force microscopy (AFM) for film morphology .

Q. What strategies are effective for electropolymerizing this compound derivatives, and how are capacitive behaviors analyzed?

- Methodological Answer : Electropolymerization is performed in anhydrous acetonitrile with supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate). A three-electrode system (working: indium tin oxide (ITO); reference: Ag/AgCl; counter: Pt) applies cyclic potential scans to form polymer films. Capacitance is measured via galvanostatic charge-discharge (GCD) and EIS in 1 M H₂SO₄. Data fitting with equivalent circuit models (e.g., Randles circuit) quantifies double-layer and pseudocapacitive contributions .

Q. How can computational modeling predict the electronic properties of this compound, and what software tools are recommended?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, dipole moments, and charge distribution. Software like Gaussian or ORCA optimizes geometries and simulates UV-Vis spectra. Crystal structure data from XRD refine van der Waals interactions in solid-state packing .

Q. How should researchers address contradictions in reported synthetic yields or properties of this compound derivatives?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent purity, temperature gradients). Reproduce experiments with controlled variables and validate products using orthogonal techniques (e.g., cross-check NMR with XRD). Statistical analysis (e.g., ANOVA) identifies significant factors in yield optimization .

Q. What methodologies elucidate structure-property relationships in ethoxy-substituted carbazoles?

- Methodological Answer : Systematic substitution studies (e.g., varying alkyl chain length or halogenation) combined with time-resolved fluorescence spectroscopy quantify photophysical trends. X-ray crystallography correlates substituent position with π-π stacking efficiency, while thermogravimetric analysis (TGA) evaluates thermal stability for device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.